7-Bromo-4-methoxy-1H-indazole

Vue d'ensemble

Description

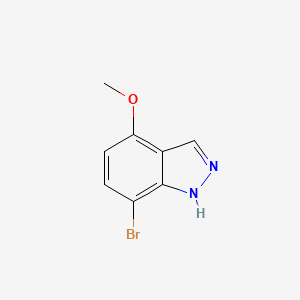

7-Bromo-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring .

Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methoxy-1H-indazole consists of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Physical And Chemical Properties Analysis

7-Bromo-4-methoxy-1H-indazole has a predicted boiling point of 371.2±22.0 °C and a predicted density of 1.678±0.06 g/cm3. It has a predicted pKa value of 12.11±0.40 .Applications De Recherche Scientifique

Enzymatic Inhibition and Biological Activity

Indazole derivatives, including those with bromo and methoxy substitutions, have been recognized for their biological activities, particularly as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS). These compounds, through their structure-activity relationships, offer insights into the development of therapeutic agents targeting nNOS, which is implicated in neurological disorders. Notably, the crystal structure of a methoxyindazole variant emphasizes its role in inhibiting nitric oxide synthase through specific molecular interactions, highlighting the potential for designing targeted therapies (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Organic Synthesis and Chemical Reactivity

Indazole derivatives serve as key intermediates in organic synthesis, enabling the creation of complex molecules through reactions like the Davis-Beirut reaction and palladium-catalyzed cross-coupling. These reactions facilitate the synthesis of N1,N2-disubstituted-1H-indazolones and other diverse indazole-based compounds, showcasing the versatility of indazoles in synthetic organic chemistry (Conrad, Fukazawa, Haddadin, & Kurth, 2011).

Mécanisme D'action

Target of Action

Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . They also play a role in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes that can have therapeutic effects . For instance, they can inhibit or modulate kinases, leading to changes in cell signaling pathways .

Biochemical Pathways

For instance, they can inhibit phosphoinositide 3-kinase δ, affecting the PI3K/AKT pathway, which is involved in cell survival and proliferation . They can also affect the CHK1, CHK2, and SGK pathways, which are involved in cell cycle regulation and volume regulation .

Result of Action

Indazole derivatives are known to have various biological effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

Action Environment

The synthesis of indazole derivatives can be influenced by various factors, including the choice of solvent and reaction conditions .

Propriétés

IUPAC Name |

7-bromo-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEVEOJGLPLZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NNC2=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

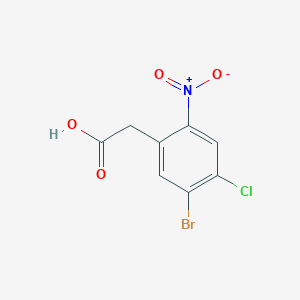

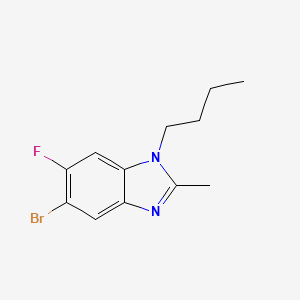

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

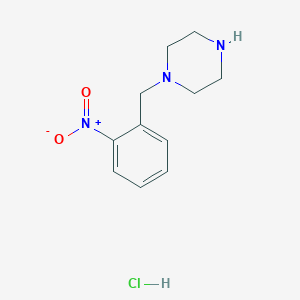

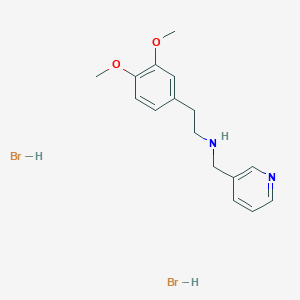

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)

![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B1379781.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B1379782.png)

![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)

![3-[3-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1379786.png)

![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)

![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)

amine hydrobromide](/img/structure/B1379795.png)

![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)